molecular formula C6H7N3O B15046064 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B15046064
M. Wt: 137.14 g/mol
InChI Key: YAWOWCVULLCTQI-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxymethyl group and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated nitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile can also aid in the dissolution of reactants and stabilization of intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5-formyl-1-methyl-1H-pyrazole-3-carbonitrile or 5-carboxy-1-methyl-1H-pyrazole-3-carbonitrile.

    Reduction: 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carbonitrile.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-2-methyl-1H-pyrazole-3-carbonitrile
  • 5-(hydroxymethyl)-1-ethyl-1H-pyrazole-3-carbonitrile
  • 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-(hydroxymethyl)-1-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,10H,4H2,1H3

InChI Key

YAWOWCVULLCTQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#N)CO

Origin of Product

United States

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